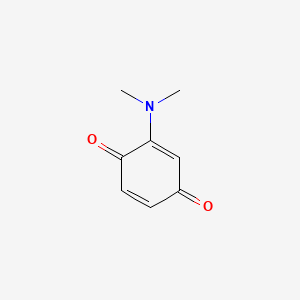
p-Benzoquinone, 2-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Benzoquinone, 2-(dimethylamino)- is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Benzoquinone, 2-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Benzoquinone, 2-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Chemical Formula: C10H14N2O2
Molecular Weight: 194.24 g/mol
CAS Number: 96304
p-Benzoquinone is characterized by its quinone structure, which allows it to participate in redox reactions and act as an electron acceptor. Its dimethylamino substituents enhance its reactivity and solubility in organic solvents.
Antioxidant and Cytotoxicity Studies
Research has demonstrated that p-benzoquinone derivatives exhibit significant cytotoxic properties. A study evaluated the cytotoxicity of various p-benzoquinone congeners in primary rat hepatocyte and PC12 cell cultures. The findings revealed that the cytotoxic effects correlated with the formation of reactive oxygen species (ROS) and glutathione (GSH) depletion in cells, indicating potential applications in cancer research and toxicology .
DNA Interaction Studies
p-Benzoquinone is also studied for its interaction with DNA. It forms adducts with nucleotides, which can lead to mutagenic effects. A significant study focused on the large-scale synthesis of p-benzoquinone-2'-deoxycytidine and p-benzoquinone-2'-deoxyadenosine adducts, providing insights into the mechanisms of DNA damage caused by environmental carcinogens like benzene .
Role in Biological Systems
Quinones play crucial roles in biological processes such as oxidative phosphorylation and electron transfer in photosynthesis. Research indicates that p-benzoquinone acts as an electron transfer agent, which may have implications for understanding metabolic pathways in various organisms .
Polymer Production
p-Benzoquinone is utilized as an intermediate in the synthesis of polymers. Its ability to act as a stabilizer in polymer formulations enhances the durability and performance of materials used in construction and textiles .
Agrochemicals and Pharmaceuticals
The compound is involved in the production of fungicides and agrochemicals, showcasing its utility in agricultural applications. Additionally, its derivatives have been explored for their pharmacological properties, including antitumor and antibiotic activities .
Case Studies
属性
CAS 编号 |
3958-86-9 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
2-(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H9NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 |
InChI 键 |
IESVMFPPSWMEEE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=O)C=CC1=O |
规范 SMILES |
CN(C)C1=CC(=O)C=CC1=O |
Key on ui other cas no. |
3958-86-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















